![molecular formula C13H14O5 B1247857 4-Acetoxy-3,5-dimethoxy-trans-cinnamaldehyde](/img/structure/B1247857.png)
4-Acetoxy-3,5-dimethoxy-trans-cinnamaldehyde
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Overview
Description
4-acetoxy-3,5-dimethoxy-trans-cinnamaldehyde is an acetate ester obtained by the formal condensation of hydroxy group of sinapoyl aldehyde with acetic acid. It is a dimethoxybenzene, a member of cinnamaldehydes and a member of phenyl acetates. It derives from an (E)-sinapaldehyde.
Scientific Research Applications
Synthesis and Biological Testing
4-Acetoxy-3,5-dimethoxy-trans-cinnamaldehyde and its variants have been synthesized for biological testing. The Wittig synthesis method is used for preparing substituted cinnamaldehydes, which includes 4-Hydroxy-3,5-dimethoxycinnamaldehyde, 3,4,5-trimethoxycinnamaldehyde, and 3,4-dimethoxy-cinnamaldehyde (Olstein & Stephenson, 1979).
Catalysis and Reaction Mechanisms
The compound's interaction with catalysts and reaction mechanisms has been studied. For instance, the chlorination of trans-cinnamaldehyde in acetic acid is significantly catalyzed by hydrogen chloride. The reaction mechanisms vary based on the presence of hydrogen chloride, alkali-metal acetate, and autocatalysis (Cabaleiro et al., 1968).
Interaction with Phosphines
Studies have shown how 4-Acetoxy-3,5-dimethoxy-trans-cinnamaldehyde interacts with phosphines in organic solvents. These interactions can lead to the formation of phosphonium zwitterions and involve equilibrium between reactants and zwitterion-hemiacetal products (Moiseev, James, & Gushchin, 2012).
Enzymatic Reactions
The compound has been studied as a substrate for yeast alcohol dehydrogenase, revealing its potential for biotechnological and biochemical applications (Leskovac et al., 1997).
Environmental Reactions
Research into the environmental interactions of compounds like trans-cinnamaldehyde, a model for 4-Acetoxy-3,5-dimethoxy-trans-cinnamaldehyde, has shown reactions with atmospheric components like OH radicals, NO3 radicals, and O3 (Smith et al., 1996).
Incorporation into Lignins
Hydroxycinnamyl aldehydes, similar in structure to 4-Acetoxy-3,5-dimethoxy-trans-cinnamaldehyde, have been studied for their incorporation into lignins, demonstrating radical coupling reactions in plants (Kim et al., 2000).
properties
Product Name |
4-Acetoxy-3,5-dimethoxy-trans-cinnamaldehyde |
---|---|
Molecular Formula |
C13H14O5 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
[2,6-dimethoxy-4-[(E)-3-oxoprop-1-enyl]phenyl] acetate |
InChI |
InChI=1S/C13H14O5/c1-9(15)18-13-11(16-2)7-10(5-4-6-14)8-12(13)17-3/h4-8H,1-3H3/b5-4+ |
InChI Key |
ZUJSHYQIANYKJH-SNAWJCMRSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=C/C=O)OC |
SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=CC=O)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=CC=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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